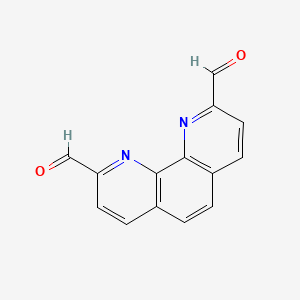

1,10-Phenanthroline-2,9-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-2,9-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXOPVFYZBGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273428 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-62-3 | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde from Neocuproine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde, a valuable chelating agent and synthetic building block, from its precursor, neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline). This document details the underlying chemical reaction, a comprehensive experimental protocol, and key characterization data.

Introduction

1,10-Phenanthroline and its derivatives are of significant interest in coordination chemistry, analytical chemistry, and materials science due to their rigid planar structure and strong chelating properties with various metal ions.[1][2] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex ligands, such as Schiff bases and macrocycles, which have applications in areas like catalysis, luminescent materials, and the development of therapeutic agents.[2]

The synthesis of this dialdehyde (B1249045) is most commonly achieved through the oxidation of the methyl groups of neocuproine (2,9-dimethyl-1,10-phenanthroline).[1][3] The preferred and well-documented method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent.[1][4][5] This guide focuses on providing a detailed, reproducible protocol for this specific synthetic route.

The Core Synthesis: Selenium Dioxide Oxidation

The primary reaction involves the oxidation of the two benzylic methyl groups of neocuproine to their corresponding aldehydes. Selenium dioxide is a specific and effective reagent for this type of transformation.[4][6] The reaction is typically carried out in a refluxing solvent system, such as aqueous dioxane, to ensure the solubility of the reactants and to provide the necessary thermal energy to drive the reaction.[1][7]

The overall transformation can be represented as follows:

Neocuproine + 2 SeO₂ → this compound + 2 Se + 2 H₂O

Experimental Protocol

The following protocol is a synthesized procedure based on established literature.[1][7]

Materials:

-

Neocuproine (2,9-dimethyl-1,10-phenanthroline), C₁₄H₁₂N₂[8]

-

Selenium Dioxide (SeO₂), analytical grade

-

p-Dioxane, anhydrous

-

Deionized Water

-

Acetone (B3395972) (for recrystallization)

Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Stirring hotplate or heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine neocuproine (e.g., 1 mmol, 0.208 g) and selenium dioxide (e.g., 2.2 mmol, 0.244 g). Note: Some procedures use different stoichiometric ratios; one protocol suggests a 1:1 molar ratio, while another uses a significant excess of SeO₂.[1][7]

-

Solvent Addition: Add 130 mL of a solvent mixture of p-dioxane containing 4% deionized water to the flask.[1][7]

-

Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 101°C) with continuous stirring.[7] Maintain the reflux for a period of 2 to 3 hours.[1][7] During the reaction, a precipitate of elemental selenium may be observed.

-

Filtration: After the reflux period, filter the hot reaction mixture to remove the selenium precipitate and any unreacted starting material.[7]

-

Crystallization: Allow the hot filtrate to cool to room temperature. The product, this compound, will precipitate as pale yellow crystals.[1][7] For enhanced precipitation, the filtrate can be further cooled in a refrigerator.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration.[7] The crude product can be further purified by recrystallization from acetone to yield pale yellow crystals.[1]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form |

| Neocuproine | C₁₄H₁₂N₂ | 208.26 | Pale yellow solid |

| Selenium Dioxide | SeO₂ | 110.97 | White solid |

| This compound | C₁₄H₈N₂O₂ | 236.22 | Pale yellow solid |

Table 2: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactant Molar Ratio (Neocuproine:SeO₂) | 1:1 to 1:5.2 | [1][7] |

| Solvent System | p-Dioxane with 4% Water | [1][7] |

| Reaction Temperature | Reflux (~101°C) | [7] |

| Reaction Time | 2 - 3 hours | [1][7] |

| Reported Yield | 62% - 70% | [1][7] |

| Melting Point of Product | 260-266 °C | [1] |

Table 3: Characterization Data for this compound

| Characterization Method | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 10.35 (s, 2H, -CHO), 8.79 (d, 2H, J = 8.4 Hz), 8.31 (d, 2H, J = 8.4 Hz), 8.28 (s, 2H) | [1] |

| IR (KBr, νₘₐₓ, cm⁻¹) | 1720 (C=O, aldehyde), 1610, 1570, 1360, 1290 | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from neocuproine.

Caption: Synthetic workflow for the oxidation of neocuproine.

References

- 1. asianpubs.org [asianpubs.org]

- 2. [1,10]PHENANTHROLINE-2,9-DICARBALDEHYDE [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neocuproine - Wikipedia [en.wikipedia.org]

The Oxidation of 2,9-Dimethyl-1,10-phenanthroline to its Dialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to 2,9-diformyl-1,10-phenanthroline. This key transformation provides a valuable building block for the synthesis of complex ligands and pharmacologically active compounds. This document details the prevalent selenium dioxide-mediated oxidation, including experimental protocols, quantitative data, and a mechanistic overview. An alternative air-based oxidation method is also discussed.

Core Synthesis: Selenium Dioxide Mediated Oxidation

The most widely reported and reliable method for the conversion of neocuproine (B1678164) to its dialdehyde (B1249045) is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. This method consistently provides good to high yields of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the selenium dioxide oxidation of 2,9-dimethyl-1,10-phenanthroline and a related substituted phenanthroline.

| Starting Material | Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Reference |

| 2,9-Dimethyl-1,10-phenanthroline | SeO₂ (1) | Dioxane (with 4% H₂O) | Reflux | 2 | 70 | Recrystallization (Acetone) | [1] |

| 4,7-Diphenyl-2,9-dimethyl-1,10-phenanthroline | SeO₂ (~2.4) | Dioxane | 80 | 2 | 83 | Column Chromatography | [2] |

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from a reported synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde.[1]

Materials:

-

2,9-Dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Deionized water

Procedure:

-

To a solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in dioxane containing 4% water (130 mL), add selenium dioxide (1 mmol).

-

Heat the reaction mixture to reflux with stirring for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium.

-

The filtrate is then concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from acetone to yield this compound as pale yellow crystals.[1]

Reaction Mechanism: The Riley Oxidation

The oxidation of the methyl groups of neocuproine with selenium dioxide proceeds via the Riley oxidation mechanism.[3][4] This involves an initial ene reaction between the methyl group and selenium dioxide, followed by a[2][3]-sigmatropic rearrangement to form a key intermediate. Subsequent hydrolysis yields the aldehyde and elemental selenium.

References

Spectroscopic Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,10-Phenanthroline-2,9-dicarbaldehyde, a key heterocyclic compound with significant potential in coordination chemistry and drug development. This document compiles available spectroscopic data and outlines detailed experimental protocols for its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-7 | 8.79 | Doublet | 8.4 |

| H-3, H-8 | 8.31 | Doublet | 8.4 |

| H-5, H-6 | 8.28 | Singlet | - |

| Aldehyde (-CHO) | 10.35 | Singlet | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1720 | C=O stretch (aldehyde) |

| 1610 | C=N stretch (phenanthroline ring) |

| 1570 | C=C stretch (aromatic ring) |

| 1360 | C-H bend |

| 1290 | C-C stretch |

Sample Preparation: KBr disk[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[1]

Materials:

-

2,9-dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

Deionized water

Procedure:

-

To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in 130 mL of 1,4-dioxane containing 4% water, add selenium dioxide (1 mmol).

-

Reflux the reaction mixture for 2 hours.

-

Filter the hot solution to remove the precipitate.

-

Allow the filtrate to cool, which will cause the product to precipitate.

-

Recrystallize the precipitate from acetone to yield pale yellow crystals of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy (General Protocol):

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of DMSO-d₆.

-

Instrumentation: Use a spectrometer operating at a corresponding frequency for ¹³C, typically 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) disk by mixing a small amount of the sample (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a blank KBr disk.

UV-Visible (UV-Vis) Spectroscopy (General Protocol)

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or acetonitrile). Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

A Technical Guide to 1,10-Phenanthroline-2,9-dicarbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline-2,9-dicarbaldehyde is a versatile heterocyclic organic compound characterized by a rigid phenanthroline core functionalized with two reactive aldehyde groups. This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from the creation of complex ligands for coordination chemistry to the development of functional materials. Its ability to act as a scaffold for catalytically active metal centers and its role as a key building block in the formation of ordered porous materials underscore its significance in both academic research and industrial applications, including drug development and materials science.

Physical and Chemical Properties

This compound is typically a yellow solid powder. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₂ | [1][2] |

| Molecular Weight | 236.23 g/mol | [1][2] |

| CAS Number | 57709-62-3 | [1] |

| Appearance | Pale yellow crystals / Yellow solid powder | [3][4] |

| Melting Point | 230 °C or 260-266 °C | [3][4] |

| Boiling Point (Predicted) | 503.8 ± 45.0 °C | [4] |

| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.12 ± 0.30 | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO) | δ = 8.31 (d, 2H, J = 8.4 Hz), δ = 8.79 (d, 2H, J = 8.4 Hz), δ = 8.28 (s, 2H), δ = 10.35 (s, 2H) | [3] |

| IR (KBr, νmax, cm⁻¹) | 1720, 1610, 1570, 1360, 1290 | [3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). The aldehyde functionalities are highly reactive and serve as key sites for subsequent chemical modifications.

Synthetic Workflow

References

An In-Depth Technical Guide to 1,10-Phenanthroline-2,9-dicarbaldehyde (CAS 57709-62-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,10-phenanthroline-2,9-dicarbaldehyde (CAS 57709-62-3), a versatile building block in coordination chemistry, materials science, and medicinal chemistry.

Core Properties and Specifications

This compound is a yellow solid organic compound valued for its rigid, planar structure and reactive aldehyde functional groups. These features make it an excellent ligand for the formation of stable complexes with a variety of metal ions and a key component in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57709-62-3 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₈N₂O₂ | [2] |

| Molecular Weight | 236.23 g/mol | [2] |

| Appearance | Yellow solid powder | |

| Melting Point | 230 °C | |

| Boiling Point (Predicted) | 503.8 ± 45.0 °C | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2,9-dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

Water

Procedure:

-

A solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in 1,4-dioxane containing 4% water (130 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Selenium dioxide (1 mmol) is added to the stirring solution.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After reflux, the hot solution is filtered to remove the selenium precipitate.

-

The filtrate is allowed to cool, during which the product, this compound, precipitates as pale yellow crystals.

-

The crystals are collected by filtration and recrystallized from acetone to yield the purified product.

Applications in Research and Development

Coordination Chemistry and Metal Complexes

The nitrogen atoms of the phenanthroline ring and the oxygen atoms of the aldehyde groups make this compound an excellent chelating agent for a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. For instance, copper(II) complexes of 1,10-phenanthroline (B135089) derivatives have been synthesized and characterized for their potential cytotoxic activities.[3][4][5]

Covalent Organic Frameworks (COFs)

As a rigid linker with two reactive sites, this compound is a valuable building block for the synthesis of Covalent Organic Frameworks (COFs).[1][6][7] These porous crystalline polymers have potential applications in gas storage, separation, and catalysis. The general synthetic strategy involves the condensation reaction between the dialdehyde (B1249045) and a complementary multitopic amine linker.

Medicinal Chemistry and Drug Development

Derivatives of this compound, particularly thiosemicarbazones, have shown promising biological activity, including anticancer properties.[8] These compounds can act as metal chelators and have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.

Experimental Protocol: Synthesis of this compound-bis-(thiosemicarbazone)[2]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

Procedure:

-

To a stirring solution of this compound (1 mmol) and thiosemicarbazide (2 mmol) in ethanol, a few drops of hydrochloric acid are slowly added.

-

The mixture is heated to reflux and maintained for 4 hours.

-

After cooling the reaction mixture, the resulting orange precipitate is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the purified this compound-bis-(thiosemicarbazone).

Biological Activity and Cellular Mechanisms

Derivatives of 1,10-phenanthroline have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and perturbing the cell cycle.[9][10]

Apoptosis Induction

Metal complexes of 1,10-phenanthroline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] This involves the activation of caspases, a family of proteases that execute programmed cell death.

Cell Cycle Arrest

Studies have demonstrated that 1,10-phenanthroline derivatives can cause cell cycle arrest, often at the G1 or S phase, thereby inhibiting cancer cell proliferation.[9] This is a key mechanism of action for many anticancer agents.

Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher.

Table 2: Selected Suppliers of this compound

| Supplier | Product Number | Purity |

| Sigma-Aldrich | AMBH5816BB01 | 95% |

| AChemBlock | W157723 | 97% |

| Ambeed | A157723 | ≥95% |

| ChemScene | CS-0030363 | 97% |

| Alfa Chemistry | ACM57709623 | 98% |

| Fluorochem | F546099 | - |

| Apollo Scientific | OR81745 | 99% |

| ChemicalBook | CB4420196 | - |

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

References

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vuzbiochemi.elpub.ru [vuzbiochemi.elpub.ru]

- 6. A pyrenetetrayl/phenanthroline-based one-dimensional covalent organic framework for metal-free photocatalytic organic conversion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Multidentate Phenanthroline Ligands: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidentate ligands incorporating the 1,10-phenanthroline (B135089) scaffold are of paramount importance in coordination chemistry and have found extensive applications in diverse fields, including catalysis, materials science, and notably, drug development. The rigid, planar structure of the phenanthroline core, coupled with its excellent chelating ability, provides a robust platform for the design of ligands with tailored electronic and steric properties. This technical guide provides an in-depth overview of the common starting materials and synthetic strategies employed in the preparation of multidentate phenanthroline ligands, with a focus on their relevance to therapeutic applications. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to aid researchers in the design and synthesis of novel phenanthroline-based compounds.

Core Starting Materials

The synthesis of complex multidentate phenanthroline ligands generally commences from a few key, commercially available or readily synthesized precursors. The choice of the starting material dictates the positions available for functionalization and the subsequent synthetic strategy.

| Starting Material | Structure | Key Features and Applications |

| 1,10-Phenanthroline |  | The foundational building block. Functionalization can be achieved at the 2,9-, 3,8-, 4,7-, and 5,6-positions through various organic reactions. |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) |  Neocuproine (B1678164).svg/200px-Neocuproine.svg.png" width="100"/> Neocuproine (B1678164).svg/200px-Neocuproine.svg.png" width="100"/> | The methyl groups at the 2 and 9 positions are readily oxidized to aldehydes or carboxylic acids, providing key handles for elaboration into multidentate structures. |

| 1,10-Phenanthroline-5,6-dione |  | The reactive dione (B5365651) functionality allows for the construction of fused heterocyclic rings, leading to ligands with extended aromatic systems. |

| Halogenated Phenanthrolines (e.g., 2-Chloro-1,10-phenanthroline) |  | Halogen atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide range of substituents. |

Synthetic Methodologies and Experimental Protocols

The construction of multidentate phenanthroline ligands involves a range of synthetic transformations. Below are detailed protocols for some of the most fundamental and widely used methods.

Oxidation of 2,9-Dimethyl-1,10-phenanthroline

Oxidation of the methyl groups of neocuproine is a cornerstone for creating ligands with coordinating arms at the 2 and 9 positions.

a) Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde

-

Reaction: Oxidation of 2,9-dimethyl-1,10-phenanthroline using selenium dioxide.

-

Protocol: To a solution of 2,9-dimethyl-1,10-phenanthroline (1.00 g, 4.80 mmol) in 1,4-dioxane (B91453) (50 mL) containing 4% water, selenium dioxide (1.17 g, 10.56 mmol) is added. The mixture is refluxed for 4 hours. The hot solution is filtered to remove black selenium precipitate. The filtrate is cooled to room temperature, and the precipitated pale-yellow product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Yield: 70-85%

b) Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

-

Reaction: Further oxidation of this compound.

-

Protocol: this compound (1.00 g, 4.23 mmol) is suspended in a mixture of nitric acid (65%, 20 mL) and water (5 mL). The mixture is heated to reflux for 6 hours. After cooling to room temperature, the white precipitate is collected by filtration, washed with water, and dried.

-

Yield: 85-95%

Synthesis of Amide- and Amine-Containing Ligands

The aldehyde and carboxylic acid functionalities are excellent precursors for introducing amide and amine groups, which can act as additional donor sites.

a) Synthesis of 2,9-Bis(diethylaminocarbonyl)-1,10-phenanthroline (Tetradentate Amide Ligand)

-

Reaction: Amide coupling of 1,10-phenanthroline-2,9-dicarboxylic acid with diethylamine.

-

Protocol: To a suspension of 1,10-phenanthroline-2,9-dicarboxylic acid (1.00 g, 3.73 mmol) in dry dichloromethane (B109758) (50 mL), oxalyl chloride (0.8 mL, 9.33 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to give the acid chloride. The crude acid chloride is dissolved in dry dichloromethane (50 mL) and cooled to 0 °C. Diethylamine (1.16 mL, 11.19 mmol) and triethylamine (B128534) (1.56 mL, 11.19 mmol) are added dropwise. The reaction mixture is stirred at room temperature overnight. The solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.

-

Yield: 60-75%

b) Synthesis of 2,9-Bis(aminomethyl)-1,10-phenanthroline (Tetradentate Amine Ligand)

-

Reaction: Reductive amination of this compound.

-

Protocol: this compound (1.00 g, 4.23 mmol) is dissolved in methanol (B129727) (50 mL). An excess of ammonium (B1175870) acetate (B1210297) (3.26 g, 42.3 mmol) is added, and the mixture is stirred for 1 hour. Sodium cyanoborohydride (0.53 g, 8.46 mmol) is then added portion-wise. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The organic layer is dried and evaporated to yield the product.

-

Yield: 50-65%

Synthesis of 2,2'-Bi-1,10-phenanthroline (Tetradentate Bis-phenanthroline Ligand)

-

Reaction: Nickel-catalyzed homocoupling of 2-chloro-1,10-phenanthroline (B21708).

-

Protocol: A mixture of bis(triphenylphosphine)nickel(II) chloride (0.65 g, 1.0 mmol), triphenylphosphine (B44618) (0.52 g, 2.0 mmol), and zinc dust (0.39 g, 6.0 mmol) in dry DMF (20 mL) is heated to 80 °C under an inert atmosphere for 1 hour. A solution of 2-chloro-1,10-phenanthroline (2.15 g, 10.0 mmol) in dry DMF (20 mL) is then added, and the mixture is stirred at 80 °C for 24 hours. The reaction is quenched with aqueous ammonia (B1221849) and extracted with dichloromethane. The organic layer is washed with water, dried, and the solvent removed. The product is purified by column chromatography.[1]

-

Yield: 60-70%[1]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of key intermediates and multidentate phenanthroline ligands.

| Product | Starting Material | Reagents | Yield (%) | Reference |

| This compound | 2,9-Dimethyl-1,10-phenanthroline | Selenium dioxide | 70-85 | [Internal Knowledge] |

| 1,10-Phenanthroline-2,9-dicarboxylic acid | This compound | Nitric acid | 85-95 | [Internal Knowledge] |

| 2,9-Bis(diethylaminocarbonyl)-1,10-phenanthroline | 1,10-Phenanthroline-2,9-dicarboxylic acid | Oxalyl chloride, Diethylamine | 60-75 | [Internal Knowledge] |

| 2,9-Bis(aminomethyl)-1,10-phenanthroline | This compound | Ammonium acetate, NaBH3CN | 50-65 | [Internal Knowledge] |

| 2,2'-Bi-1,10-phenanthroline | 2-Chloro-1,10-phenanthroline | NiCl2(PPh3)2, Zn | 60-70 | [1] |

Signaling Pathways and Experimental Workflows

Multidentate phenanthroline ligands, particularly their metal complexes, have garnered significant attention as potential anticancer agents. A primary mechanism of their cytotoxic action involves the induction of apoptosis.

Apoptotic Signaling Pathways Induced by Phenanthroline Complexes

Metal complexes of phenanthroline derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][3] The intrinsic pathway is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][2] The extrinsic pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3.[2]

Caption: Apoptotic signaling pathways induced by phenanthroline complexes.

Experimental Workflow for Assessing DNA Interaction

The interaction of multidentate phenanthroline ligands and their metal complexes with DNA is a key aspect of their biological activity. A typical experimental workflow to investigate this interaction is outlined below.

Caption: Experimental workflow for studying DNA interaction of phenanthroline complexes.

Conclusion

The synthetic versatility of the 1,10-phenanthroline scaffold allows for the rational design and construction of a vast array of multidentate ligands with diverse coordination properties and biological activities. By selecting the appropriate starting material and employing a range of well-established synthetic methodologies, researchers can create novel compounds for applications in drug discovery and other scientific disciplines. The ability of metal complexes of these ligands to induce apoptosis highlights their potential as next-generation therapeutic agents. The experimental workflows and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the exciting and impactful field of phenanthroline chemistry.

References

The Aldehyde Groups of 1,10-Phenanthroline-2,9-dicarbaldehyde: A Hub of Reactivity for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bifunctional molecule, 1,10-Phenanthroline-2,9-dicarbaldehyde, stands as a versatile building block in the realm of chemical synthesis, offering a unique combination of a rigid, planar phenanthroline core and two highly reactive aldehyde functionalities. This strategic positioning of the aldehyde groups at the 2 and 9 positions, adjacent to the nitrogen atoms, endows the molecule with a rich and diverse chemical reactivity. This guide provides a comprehensive exploration of the reactivity of these aldehyde groups, presenting key reactions, detailed experimental protocols, and quantitative data to serve as a valuable resource for professionals in research and development.

The 1,10-phenanthroline (B135089) scaffold itself is renowned for its exceptional coordination properties with a wide array of metal ions, a characteristic that has cemented its importance in analytical, coordination, and biological chemistry.[1] The introduction of two aldehyde groups onto this framework significantly expands its synthetic utility, opening avenues for the construction of complex supramolecular architectures, novel ligands for catalysis, and functional materials with tailored electronic and optical properties.

Synthesis of this compound

The primary and most common route to this compound involves the oxidation of 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine. Selenium dioxide in a dioxane/water mixture is the reagent of choice for this transformation, providing the desired dicarbaldehyde in good yields.[2]

Figure 1: Synthesis of this compound.

Reactivity of the Aldehyde Groups

The aldehyde functional groups in this compound are susceptible to a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for the synthesis of a diverse range of derivatives.

Condensation Reactions

One of the most exploited reaction pathways for the aldehyde groups is their condensation with primary amines and other related nucleophiles to form Schiff bases (imines). This reaction is typically straightforward and proceeds with high efficiency, providing a modular approach to the synthesis of elaborate ligand architectures.

A notable example is the reaction with thiosemicarbazide (B42300), which yields this compound-bis-(thiosemicarbazone). This derivative incorporates additional nitrogen and sulfur donor atoms, enhancing its coordination capabilities.

Figure 2: Condensation with thiosemicarbazide.

Similarly, the dicarbaldehyde readily reacts with hydroxylamine (B1172632) to form the corresponding dioxime, this compound dioxime.[3] This reaction further illustrates the versatility of the aldehyde groups in forming stable C=N bonds.

Oxidation to Carboxylic Acids

The aldehyde groups can be readily oxidized to the corresponding carboxylic acids, yielding 1,10-phenanthroline-2,9-dicarboxylic acid. This transformation is a key step in the synthesis of various phenanthroline-based ligands and materials where carboxylic acid functionalities are desired for further derivatization or for their coordination properties.[1] A common and effective method for this oxidation is the use of nitric acid.[4]

Figure 3: Oxidation to dicarboxylic acid.

Potential for Wittig Reaction

While specific examples in the literature are scarce, the aldehyde functionalities of this compound are expected to be amenable to the Wittig reaction. This powerful olefination method would allow for the conversion of the aldehyde groups into a wide variety of alkene functionalities through the reaction with a phosphonium (B103445) ylide (Wittig reagent).[5][6][7] This opens up a vast synthetic landscape for the introduction of vinyl groups, which can then be further manipulated through various alkene chemistries.

Figure 4: Potential Wittig reaction pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and key reactions of this compound.

Table 1: Synthesis and Reaction Yields

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Oxidation | 2,9-Dimethyl-1,10-phenanthroline | This compound | 70 | |

| Condensation | This compound | This compound-bis-(thiosemicarbazone) | 56 | |

| Oxidation | This compound | 1,10-Phenanthroline-2,9-dicarboxylic acid monohydrate | 66.19 | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.31 (d, 2H, J = 8.4 Hz), 8.79 (d, 2H, J = 8.4 Hz), 8.28 (s, 2H), 10.35 (s, 2H) | |

| IR (KBr, cm⁻¹) | 1720, 1610, 1570, 1360, 1290 |

Table 3: Spectroscopic Data for this compound-bis-(thiosemicarbazone)

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.95 (br s, 2H, NH), 8.77 (d, 2H, J = 8.4 Hz), 8.58 (d, 2H, J = 8.4 Hz), 8.48 (s, 2H), 8.06 (s, 2H), 7.46 (br s, 4H, NH₂) | |

| IR (KBr, cm⁻¹) | 3425, 1604 | |

| Mass Spectrum (m/z) | 382 (M⁺) |

Detailed Experimental Protocols

Synthesis of this compound[1]

Figure 5: Experimental workflow for synthesis.

To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (neocuproine) (1 mmol), selenium dioxide (1 mmol) in dioxane containing 4% water (130 mL) is added. The reaction mixture is then refluxed for 2 hours. The resulting precipitate is filtered while hot and subsequently recrystallized from acetone to yield this compound as pale yellow crystals.

Synthesis of this compound-bis-(thiosemicarbazone)[1]

Figure 6: Experimental workflow for condensation.

To a stirring solution of this compound (1 mmol) and thiosemicarbazide (2 mmol) in ethanol, hydrochloric acid is slowly added. The mixture is then refluxed for 4 hours. After cooling the reaction, the orange precipitate is filtered and recrystallized from ethanol to give the final product.

Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic acid[5]

Figure 7: Experimental workflow for oxidation.

A solution of 1,10-phenanthroline-2,9-dicarboxaldehyde (11.89 mmol) and 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water is placed in a round bottom flask. The mixture is stirred while refluxing at 122 °C for 10 hours. The solution is then cooled to room temperature, followed by further cooling in a refrigerator. The precipitated 1,10-phenanthroline-2,9-dicarboxylic acid is collected by vacuum filtration and allowed to dry.[4]

Conclusion

The aldehyde groups of this compound are highly reactive and offer a gateway to a vast array of chemical derivatives. Through well-established reactions such as condensation and oxidation, and with the potential for other transformations like the Wittig reaction, this molecule serves as a powerful platform for the design and synthesis of novel ligands, functional materials, and potential therapeutic agents. The detailed protocols and quantitative data provided in this guide aim to facilitate further research and application of this versatile chemical entity.

References

An In-depth Technical Guide to the Derivatives of 1,10-Phenanthroline-2,9-dicarbaldehyde and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,10-phenanthroline-2,9-dicarbaldehyde represent a versatile class of compounds with significant potential across various scientific disciplines. This technical guide provides a comprehensive overview of their synthesis, properties, and diverse applications. The unique structural features of the 1,10-phenanthroline (B135089) core, combined with the reactive aldehyde functionalities, allow for the creation of a wide array of derivatives, including Schiff bases, hydrazones, and metal complexes. These compounds have demonstrated promising activities as anticancer and antimicrobial agents, catalysts, and functional materials for electronics and sensing. This document details key experimental protocols, summarizes quantitative data on their biological and physical properties, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this exciting area of chemistry.

Introduction

1,10-Phenanthroline, a rigid and planar heterocyclic aromatic compound, has long been recognized for its excellent chelating properties.[1] The introduction of two carbaldehyde groups at the 2 and 9 positions of the phenanthroline scaffold yields this compound, a highly versatile precursor for a multitude of derivatives. The aldehyde groups serve as reactive handles for the synthesis of more complex molecules through condensation reactions, oxidation, and coordination with metal ions.[2] This guide explores the synthesis of these derivatives and their burgeoning applications in medicinal chemistry, materials science, and catalysis.

Synthesis of this compound and its Derivatives

The foundational step in the synthesis of these derivatives is the preparation of this compound itself. A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide.[3][4]

From this key intermediate, a variety of derivatives can be synthesized, most notably through condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff base derivatives are readily formed by the condensation of this compound with primary amines. These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis.

Synthesis of Thiosemicarbazone Derivatives

The reaction of this compound with thiosemicarbazide (B42300) yields bis-(thiosemicarbazone) derivatives. These compounds are of particular interest due to their potential biological activities.[3]

Potential Uses and Applications

The diverse structures of this compound derivatives have led to their exploration in a wide range of applications.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds. Two primary mechanisms of action have been identified for certain derivatives: stabilization of G-quadruplex DNA and inhibition of key cellular signaling pathways.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.[5][6] The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and can also modulate gene expression. 2,9-disubstituted-1,10-phenanthroline derivatives have been shown to be effective G4 binders.[5][7][8]

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1H-imidazo[4,5-f][5][9]phenanthroline derivatives have been shown to exert their anticancer effects by suppressing this pathway, leading to cell cycle arrest and apoptosis.[10][11][12]

Table 1: Anticancer Activity of 1,10-Phenanthroline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) | H1703 (Lung) | ~0.1-0.2 | G1 cell cycle arrest, apoptosis | [13] |

| dsBPT | A549 (Lung) | ~0.1-0.2 | G1 cell cycle arrest, apoptosis | [13] |

| dsBPT | Tu212 (HNSCC) | ~0.1-0.2 | G1 cell cycle arrest, apoptosis | [13] |

| dsBPT | Tu686 (HNSCC) | ~0.1-0.2 | G1 cell cycle arrest, apoptosis | [13] |

| 1H-imidazo[4,5-f][5][9]phenanthroline (IPM713) | HCT116 (Colorectal) | 1.7 | PI3K/AKT/mTOR inhibition, G0/G1 arrest, apoptosis | [10][11] |

| 1H-imidazole[4,5-f][5][9]phenanthroline derivative (IPM714) | HCT116 (Colorectal) | 1.74 | PI3K/AKT/mTOR inhibition, S phase arrest, apoptosis | [12] |

| IPM714 | SW480 (Colorectal) | 2 | PI3K/AKT/mTOR inhibition, apoptosis | [12] |

| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | SiHa (Cervical) | 16.43 | HDAC and RR inhibitor, ROS-mediated apoptosis | [14] |

Antimicrobial Activity

Derivatives of 1,10-phenanthroline have demonstrated significant activity against a range of microbial pathogens, including multidrug-resistant strains. Their metal complexes, in particular, have shown potent bactericidal and anti-biofilm effects.

Table 2: Antimicrobial Activity of 1,10-Phenanthroline Derivatives

| Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Cu-phendione | Acinetobacter baumannii | 1.56 | 2.30 | [15][16] |

| Ag-phendione | Acinetobacter baumannii | 2.48 | 3.63 | [15][16] |

| Phendione | Acinetobacter baumannii | 9.44 | 9.70 | [15][16] |

| 1,10-phenanthroline (phen) | Acinetobacter baumannii | 70.46 | 184.28 | [15][16] |

| Complex N4 | Escherichia coli | 1.05 µ g/disk | - | [17] |

| Complex N3 | Saccharomyces cerevisiae | 4.5 µ g/disk | - | [17] |

Applications in Materials Science

The unique electronic and photophysical properties of 1,10-phenanthroline derivatives make them attractive candidates for use in advanced materials.

The rigid, planar structure of the phenanthroline core is advantageous for electronic applications.[9] Derivatives of 1,10-phenanthroline have been investigated as emitters in OLEDs, contributing to the development of more efficient and color-tuned displays.[9][18][19][20]

Table 3: Performance of a 1,10-Phenanthroline Derivative in an OLED Device

| Emitter | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x,y) |

| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][5][9]phenanthroline | 1.45 | 1.52 | 0.99 | (0.16, 0.14) |

This compound can serve as a linker molecule in the synthesis of COFs. These porous, crystalline materials have potential applications in gas storage, separation, and catalysis.[2]

Fluorescent Sensors for Metal Ions

The inherent chelating ability of the phenanthroline moiety makes its derivatives excellent candidates for the development of fluorescent sensors for metal ions.[21] These sensors can exhibit high selectivity and sensitivity for specific metal ions, enabling their detection at very low concentrations.

A Schiff base polymer derived from this compound has been developed as a selective fluorescent probe for Cu²⁺ detection with a low detection limit.[22] Another derivative, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), has shown promise as a fluorescent sensor for Cd²⁺.[23][24]

Table 4: Performance of 1,10-Phenanthroline-Based Fluorescent Sensors

| Sensor | Target Ion | Limit of Detection | Linear Range | Reference |

| PTDA-DATA-SBP | Cu²⁺ | 1.15 nM | 3.45 nM - 8.00 µM | [22] |

| DPP | Cd²⁺ | Down to 10⁻⁹ M | - | [23][24] |

Catalysis

The ability of 1,10-phenanthroline derivatives to form stable complexes with a variety of metal ions makes them valuable ligands in catalysis.[2] These complexes can act as highly efficient and selective catalysts for a range of chemical transformations.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Shabaan et al.[3]

-

Materials: 2,9-dimethyl-1,10-phenanthroline (neocuproine), selenium dioxide, 1,4-dioxane (B91453), acetone.

-

Procedure:

-

To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in 1,4-dioxane containing 4% water (130 mL), add selenium dioxide (1 mmol).

-

Reflux the reaction mixture for 2 hours.

-

Filter the hot mixture to remove the precipitate.

-

Allow the filtrate to cool, and collect the pale yellow crystals of this compound.

-

Recrystallize the product from acetone.

-

Synthesis of this compound-bis-(thiosemicarbazone)

This protocol is adapted from Shabaan et al.[3]

-

Materials: this compound, thiosemicarbazide, ethanol, hydrochloric acid.

-

Procedure:

-

To a stirring solution of this compound (1 mmol) and thiosemicarbazide (2 mmol) in ethanol, slowly add hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture.

-

Filter the orange precipitate.

-

Recrystallize the product from ethanol.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing cytotoxicity.

-

Materials: Cancer cell lines, culture medium, fetal bovine serum, penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

-

Conclusion and Future Outlook

The derivatives of this compound are a class of compounds with immense synthetic versatility and a broad spectrum of potential applications. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation and optimization. The exploration of their roles in materials science, particularly in the development of OLEDs and functional polymers, is a rapidly growing field. Furthermore, their utility as ligands in catalysis and as sensitive and selective fluorescent sensors for metal ions continues to be an area of active research. Future studies should focus on elucidating the structure-activity relationships of these derivatives to design more potent and selective compounds, expanding their therapeutic and technological applications. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers poised to contribute to this promising area of chemical science.

References

- 1. myuchem.com [myuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 2,9-disubstituted-1,10-phenanthroline derivatives with anticancer activity by selective targeting of telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters. (2020) | Soyoung Pak | 1 Citations [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape of 1,10-Phenanthroline-2,9-dicarbaldehyde: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the electronic structure of 1,10-Phenanthroline-2,9-dicarbaldehyde, a pivotal molecule in coordination chemistry and a precursor to various functional ligands. While comprehensive theoretical studies specifically focused on this molecule are not extensively available in public literature, this document synthesizes foundational knowledge from related compounds and outlines a robust computational methodology for its detailed electronic characterization. This guide serves as a valuable resource for researchers seeking to understand and predict the behavior of this versatile compound in various applications, including catalysis and drug design.

Core Concepts: The Electronic Influence of Structure

This compound is characterized by the rigid, aromatic 1,10-phenanthroline (B135089) core, which is substituted with two electron-withdrawing aldehyde groups at the 2 and 9 positions. This unique arrangement dictates its electronic properties and reactivity.

The 1,10-phenanthroline nucleus is a well-known chelating agent, forming stable complexes with a wide array of metal ions. The electronic structure of the parent phenanthroline is marked by a delocalized π-system, contributing to its planarity and aromaticity. The introduction of the dicarbaldehyde groups at the 2 and 9 positions significantly modulates these properties. The aldehyde moieties, being electron-withdrawing, are expected to lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This alteration of the frontier molecular orbitals (HOMO and LUMO) is crucial in determining the molecule's photophysical properties, its reactivity, and its behavior as a ligand in metal complexes.

Hypothetical Computational Protocol for Electronic Structure Analysis

To rigorously investigate the electronic structure of this compound, a standard and effective computational approach involves Density Functional Theory (DFT). The following protocol, based on methodologies applied to similar phenanthroline derivatives, provides a comprehensive framework for such a study.

1. Molecular Geometry Optimization:

-

Objective: To determine the most stable three-dimensional conformation of the molecule.

-

Method: Geometry optimization is performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for these calculations.

-

Verification: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

2. Electronic Property Calculations:

-

Objective: To compute key electronic descriptors.

-

Method: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Key Parameters to be Extracted:

-

Molecular Orbital Energies: Energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and adjacent orbitals (HOMO-1, LUMO+1, etc.).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is a critical indicator of chemical reactivity and the energy of the lowest electronic excitation.

-

Electron Density and Electrostatic Potential (ESP): These are mapped onto the molecular surface to visualize regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

-

3. Spectroscopic Properties Simulation:

-

Objective: To predict spectroscopic signatures that can be compared with experimental data.

-

Methods:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum, providing information on the energies and oscillator strengths of electronic transitions.

-

Infrared (IR) and Raman Spectra: Vibrational frequency calculations yield the frequencies and intensities of IR and Raman active modes, which can aid in the structural characterization of the molecule.

-

Quantitative Data from Theoretical Studies

Table 1: Calculated Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.50 |

| LUMO | -2.80 |

| HOMO | -6.50 |

| HOMO-1 | -7.20 |

Note: These are hypothetical values for this compound to illustrate data presentation. Actual values would be obtained from DFT calculations.

Table 2: Key Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO-LUMO Gap (eV) | 3.70 |

| Ionization Potential (eV) | 6.50 |

| Electron Affinity (eV) | 2.80 |

| Dipole Moment (Debye) | 3.50 |

Note: These are hypothetical values for this compound to illustrate data presentation. Actual values would be obtained from DFT calculations.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of the electronic structure of a molecule like this compound.

Caption: Computational workflow for electronic structure analysis.

Conclusion

The electronic structure of this compound is a rich area for theoretical investigation. While specific published data is limited, the established methodologies of computational chemistry, particularly DFT, provide a powerful toolkit for its in-depth analysis. The insights gained from such studies are invaluable for predicting its reactivity, designing novel ligands and metal complexes, and ultimately, for its application in the development of new materials and therapeutic agents. This guide provides the foundational knowledge and a practical framework for researchers to embark on such theoretical explorations.

Methodological & Application

Application Notes: Synthesis of Schiff Bases via Condensation with 1,10-Phenanthroline-2,9-dicarbaldehyde

Introduction

Schiff bases derived from 1,10-phenanthroline-2,9-dicarbaldehyde are a significant class of compounds in coordination chemistry and drug development. The presence of the phenanthroline core, a well-known chelating agent, combined with the versatile imine linkages of the Schiff base, allows for the synthesis of complex molecules with diverse applications. These compounds and their metal complexes are explored for their potential in molecular catalysis, solar energy conversion, and as antineoplastic agents.[1] The synthesis typically involves the condensation of this compound with a primary amine. This application note provides a detailed experimental protocol for this Schiff base condensation reaction, drawing from established methodologies.

Key Applications

The Schiff bases synthesized from this compound are valuable ligands for the formation of metal complexes. These complexes have shown a range of biological activities and are of interest in the following areas:

-

DNA Binding and Cleavage: The planar phenanthroline moiety can intercalate into the DNA double helix, making these compounds potential probes and therapeutic agents.[1]

-

Antimicrobial and Antifungal Agents: Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties.

-

Catalysis: The metal complexes can serve as catalysts in various organic transformations.[2]

-

Sensors: The ability of the phenanthroline-Schiff base ligands to form colored complexes with specific metal ions allows for their use in the development of chemical sensors.[2][3][4]

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of various Schiff bases from this compound, comparing conventional and microwave-assisted methods.

| Amine Reactant | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Mercaptoaniline | Conventional | Ethanol (B145695) | 3 hours | 67 | [5] |

| 2-Mercaptoaniline | Conventional | Methanol (B129727) | 3 hours | 54 | [5] |

| 2-Mercaptoaniline | Microwave | Ethanol | 15 min | 78 | [5] |

| 2-Mercaptoaniline | Microwave | Methanol | 15 min | 50 | [5] |

| S-Methyldithiocarbazate | Conventional | Ethanol | 2 hours | 72 | [1][5] |

| S-Methyldithiocarbazate | Conventional | Methanol | 2 hours | 75 | [5] |

| S-Methyldithiocarbazate | Microwave | Ethanol | 15 min | 82 | [5] |

| S-Methyldithiocarbazate | Microwave | Methanol | 15 min | 85 | [5] |

| Thiosemicarbazide | Conventional | Ethanol | 4 hours | 56 | [6] |

| Thiosemicarbazide | Conventional | Methanol | 1 hour | 83 | [5] |

| Thiosemicarbazide | Microwave | Methanol | 15 min | 85 | [5] |

Experimental Protocols

This section provides a detailed protocol for the Schiff base condensation of this compound with a generic primary amine. Two common methods, conventional heating (reflux) and microwave irradiation, are described.

Materials

-

This compound

-

Primary amine (e.g., 2-mercaptoaniline, S-methyldithiocarbazate, thiosemicarbazide)

-

Absolute Ethanol or HPLC grade Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Dimethylsulfoxide (for recrystallization, if needed)

-

Dichloromethane (for recrystallization, if needed)

-

Round-bottom flask

-

Reflux condenser

-

Microwave reactor

-

Stirring plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure 1: Conventional Reflux Method

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol (e.g., 30 mL).

-

Addition of Reactants: To this solution, add the primary amine (2 equivalents for a difunctional aldehyde).

-

Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific amine used, typically ranging from 1 to 4 hours.[1][5][6]

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The solid product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by suction filtration and wash it with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as dimethylsulfoxide or dichloromethane, to yield the pure Schiff base.[1]

Procedure 2: Microwave-Assisted Method

-

Reaction Setup: In a microwave reactor vessel, combine this compound (1 equivalent) and the primary amine (2 equivalents) in ethanol or methanol.

-

Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short period, typically 15 minutes, at a controlled temperature (e.g., 70-75°C).[1][5]

-

Cooling and Precipitation: After irradiation, allow the vessel to cool to room temperature, which should induce the precipitation of the product.

-

Isolation: Isolate the solid product by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain the purified Schiff base.

Visualizations

Experimental Workflow for Schiff Base Condensation

Caption: Workflow for the synthesis of Schiff bases.

Signaling Pathway for Potential DNA Interaction

Caption: Potential mechanism of DNA interaction.

References

- 1. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 4. 1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Synthesis and Evaluation of Metal Complexes with 1,10-Phenanthroline-2,9-dicarbaldehyde-Derived Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of metal complexes featuring ligands derived from 1,10-phenanthroline-2,9-dicarbaldehyde. This class of compounds has garnered significant interest for its potential applications in drug development, particularly as anticancer and antimicrobial agents. The rigid, planar structure of the 1,10-phenanthroline (B135089) core, combined with the versatile coordination chemistry of the dicarbaldehyde-derived Schiff base ligands, allows for the creation of diverse metal complexes with tunable biological activities.

Introduction to 1,10-Phenanthroline-Derived Metal Complexes

1,10-Phenanthroline and its derivatives are well-established chelating agents in coordination chemistry. The introduction of aldehyde functionalities at the 2 and 9 positions of the phenanthroline scaffold provides a versatile platform for the synthesis of a wide array of Schiff base ligands through condensation reactions with various primary amines. These polydentate ligands can then be used to form stable complexes with a range of transition metals, including copper, zinc, manganese, and others.

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy. The coordination of the metal ion can facilitate the transport of the complex across cell membranes and promote interactions with biological targets such as DNA and cellular enzymes. Key mechanisms of action for these complexes include DNA intercalation and cleavage, inhibition of enzymes like proteasomes, and the induction of apoptosis in cancer cells.

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, this compound, the subsequent Schiff base ligands, and their metal complexes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).

Protocol 1: Conventional Heating Method [1]

-

Reaction Setup: To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in 130 mL of dioxane containing 4% water, add selenium dioxide (1 mmol).

-

Reflux: Reflux the reaction mixture for 2 hours.

-

Isolation and Purification: Filter the hot solution to remove selenium residues. Allow the filtrate to cool, which will cause the product to precipitate. Collect the precipitate by filtration and recrystallize from acetone (B3395972) to yield pale yellow crystals of this compound.

Protocol 2: Microwave-Assisted Method [2]

-

Reaction Setup: In a microwave reactor vessel, combine 2,9-dimethyl-1,10-phenanthroline hemihydrate, selenium dioxide, and a solvent system of dioxane and water.

-

Microwave Irradiation: Heat the mixture to 70-75°C for 10-15 minutes under microwave irradiation (200-250 psi power).

-

Work-up: After cooling, the product can be isolated by filtration. This method significantly reduces the reaction time compared to conventional heating.

Synthesis of Schiff Base Ligands

The dicarbaldehyde is readily converted to various Schiff base ligands by condensation with primary amines.

Protocol 3: General Synthesis of Schiff Base Ligands [2]

-

Reaction Setup: Dissolve this compound (0.5 mmol) in 30 mL of absolute ethanol. Add the desired primary amine (1.0 mmol) to this solution. For some reactions, a few drops of a catalytic amount of concentrated sulfuric acid can be added to increase the yield[3].

-

Reaction Conditions:

-

Conventional Method: Reflux the reaction mixture for 1-3 hours.

-

Microwave Method: Heat the mixture at 70-75°C for 15 minutes in a microwave reactor.

-

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Example: Synthesis of a bis(thiosemicarbazone) Ligand [1]

-

To a stirring solution of this compound (1 mmol) in ethanol, add thiosemicarbazide (B42300) (2 mmol).

-

Slowly add hydrochloric acid and reflux the mixture for 4 hours.

-

Cool the reaction, and the orange precipitate of the bis(thiosemicarbazone) ligand will form.

-

Filter the product and recrystallize from ethanol.

Synthesis of Metal Complexes

The synthesized Schiff base ligands can be complexed with various metal salts.

Protocol 4: General Synthesis of Metal(II) Complexes

-

Ligand Solution: Dissolve the Schiff base ligand (1 mmol) in a suitable solvent such as ethanol, methanol, or a mixture of solvents.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, etc.) (1 mmol) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reaction: Stir the resulting mixture at room temperature or under reflux for a specified period (typically 1-4 hours), during which the metal complex will often precipitate.

-

Isolation: Cool the mixture, collect the solid complex by filtration, wash with the solvent used for the reaction and then with a non-polar solvent like diethyl ether, and dry in a desiccator.

Data Presentation

The following tables summarize key quantitative data for representative this compound, its derived ligands, and their metal complexes.

Table 1: Synthesis and Characterization Data

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (cm⁻¹) |

| This compound | Conventional | 70 | 260-266 | IR (KBr): 1720 (C=O)[1] |

| bis(thiosemicarbazone) Ligand | Conventional | 56 | >300 | IR (KBr): 3425 (N-H), 1604 (C=N)[1] |

| Schiff base with 2-mercaptoaniline | Microwave | 78 | - | - |

Table 2: Cytotoxicity Data (IC₅₀ values in µM) of Representative Metal Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | <5 | [4] |

| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | <5 | [4] |

| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | <5 | [4] |

| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | <5 | [4] |

| Cisplatin | A-498 (Kidney Carcinoma) | ~20 | [4] |

| Cisplatin | Hep-G2 (Hepatocellular Carcinoma) | ~35 | [4] |

| Rhenium(I) Tricarbonyl Complex 3 | PC3 (Prostate Cancer) | 0.32 | [5] |

| Rhenium(I) Tricarbonyl Complex 3 | RPE-1 (Normal Epithelial) | 8.4 | [5] |

| Biotinylated Cu(II)-Phenanthroline Complex 4 | MDA-MB-231 (Breast Cancer) | 0.6 | [6] |

| Biotinylated Cu(II)-Phenanthroline Complex 4 | 2008 (Ovarian Cancer) | 0.6 | [6] |

| Biotinylated Cu(II)-Phenanthroline Complex 4 | C13* (Cisplatin-resistant Ovarian Cancer) | 1.1 | [6] |

Visualizations

The following diagrams illustrate the synthetic workflows and a proposed mechanism of action for these metal complexes.

Caption: Synthetic workflow for metal complexes.

Caption: Proposed mechanisms of anticancer action.

Applications in Drug Development

Metal complexes derived from this compound show significant promise in several areas of drug development:

-

Anticancer Agents: Many of these complexes exhibit potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[6] Their multi-modal mechanism of action, involving DNA damage, enzyme inhibition, and induction of apoptosis, makes them attractive candidates for further development. The ability to modify the Schiff base ligand and the coordinated metal allows for the fine-tuning of their cytotoxic potency and selectivity.

-